1-Methoxy-9H-xanthene

Description

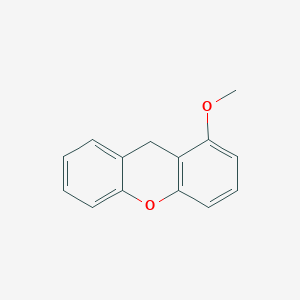

Structure

2D Structure

3D Structure

Properties

CAS No. |

100621-82-7 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-methoxy-9H-xanthene |

InChI |

InChI=1S/C14H12O2/c1-15-13-7-4-8-14-11(13)9-10-5-2-3-6-12(10)16-14/h2-8H,9H2,1H3 |

InChI Key |

ZXVKXGKPOOIFFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 9h Xanthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Methoxy-9H-xanthene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons in the molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. libretexts.org

The spectrum is expected to show distinct signals corresponding to the methoxy (B1213986) group, the methylene (B1212753) protons of the xanthene ring, and the aromatic protons. The methoxy group protons (-OCH₃) typically appear as a sharp singlet in the upfield region of the aromatic spectrum, generally around δ 3.8–4.0 ppm. The two protons of the methylene group (C9-H₂) in the central pyran ring are chemically equivalent and are expected to produce a singlet at approximately δ 4.0 ppm, influenced by the adjacent oxygen atom and the aromatic rings.

The seven aromatic protons will exhibit more complex splitting patterns (doublets, triplets, or multiplets) in the downfield region, typically between δ 6.5 and 8.0 ppm, due to spin-spin coupling with neighboring protons. The proton at C8, being ortho to the oxygen of the xanthene ring, is expected to be the most deshielded and appear at the lowest field. The protons on the methoxy-substituted ring will show shifts influenced by the electron-donating nature of the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.9 | Singlet |

| C9-H₂ | ~4.0 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. ucl.ac.uk It allows for the identification of all carbon atoms, including quaternary carbons which lack attached protons and are therefore not observed in the ¹H NMR spectrum.

The spectrum of this compound is expected to display 14 distinct signals corresponding to its 14 carbon atoms. The methoxy carbon (-OCH₃) will appear in the aliphatic region, typically around δ 55-60 ppm. researchgate.net The methylene carbon at C9 is anticipated to resonate at a higher field compared to the aromatic carbons, likely in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 55 - 60 |

| C9 | 30 - 40 |

| Aromatic CH | 110 - 130 |

Note: Predicted values are based on typical chemical shifts for xanthene and methoxy-substituted aromatic compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing definitive evidence for the structural assignment of this compound. ipb.ptnationalmaglab.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. princeton.edu It would be used to establish the connectivity between adjacent aromatic protons, helping to trace the proton sequence on each of the benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.nethmdb.caarxiv.org This allows for the unambiguous assignment of the carbon signals for all protonated carbons by linking them to their already assigned proton resonances. For instance, the proton signal of the methoxy group will show a correlation to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying long-range (2-3 bond) correlations between protons and carbons. princeton.eduresearchgate.net It is particularly useful for identifying quaternary carbons. For this compound, a crucial HMBC correlation would be observed between the methoxy protons (-OCH₃) and the C1 carbon, confirming the position of the methoxy group. Other important correlations would exist between the C9 methylene protons and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is valuable for confirming stereochemistry and conformation. researchgate.net In the case of this compound, a NOESY correlation would be expected between the methoxy protons and the proton at the C2 position on the aromatic ring, confirming their spatial relationship.

Together, these 2D NMR techniques provide an irrefutable and detailed map of the molecular structure of this compound. science.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and elemental composition of a compound with a high degree of accuracy. rsc.org For this compound, with a molecular formula of C₁₄H₁₂O₂, HRMS provides an exact mass measurement that can confirm this composition.

The calculated monoisotopic mass of this compound is 212.08373 u. An experimental HRMS measurement yielding a value very close to this calculated mass (typically within a few parts per million) would provide definitive evidence for the elemental formula C₁₄H₁₂O₂. epa.gov This technique is highly sensitive and is a cornerstone for the characterization of new or synthesized compounds.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Calculated Exact Mass | 212.08373 u |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. up.ac.zadokumen.pub These methods measure the vibrational energies of molecular bonds. researchgate.net

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage of the methoxy group and the diaryl ether of the xanthene core are expected to produce strong bands in the IR spectrum, typically in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of sharp bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoring and rocking vibrations of the methylene group at C9 would be observed in the 1470-1430 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. up.ac.za For instance, the symmetric vibrations of the xanthene backbone might be more prominent in the Raman spectrum. Computational studies, such as Density Functional Theory (DFT), can be used to predict and help assign the experimental vibrational frequencies. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy, Methylene) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch (Ether) | ~1250 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which are dictated by its electronic structure. biocompare.com The xanthene core is a well-known fluorophore, and its derivatives often exhibit interesting photophysical behaviors. goums.ac.ir

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated aromatic system. The xanthene chromophore typically exhibits strong absorption in the UV region. The presence of the methoxy group, an auxochrome, may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent 9H-xanthene. scispace.com The absorption spectrum is also sensitive to the solvent polarity. researchgate.net

Fluorescence Emission: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined. The photophysical properties of xanthene dyes are known to be influenced by the nature and position of substituents on the xanthene core. researchgate.netresearchgate.net

These photophysical characteristics are important for potential applications in areas such as fluorescent probes and materials science. rsc.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Detailed research findings and data tables for the solid-state structure of this compound are not available as its crystal structure has not been deposited in the primary crystallographic databases.

Reaction Chemistry and Mechanistic Pathways of 1 Methoxy 9h Xanthene

Reactivity at the Xanthene Core and Aromatic Substitution Pathways

The dibenzo-γ-pyran backbone of the xanthene core is susceptible to various substitution reactions, with the electronic properties of the methoxy (B1213986) group significantly influencing the regioselectivity of these transformations.

The xanthene ring system is inherently electron-rich, making it amenable to electrophilic aromatic substitution (EAS). The presence of the 1-methoxy group further activates the aromatic ring to which it is attached. As an ortho, para-directing group, the methoxy substituent enhances the nucleophilicity of the positions ortho and para to itself, namely the C2 and C4 positions, as well as the C9a position within the central pyran ring.

Consequently, electrophilic attack is predicted to occur selectively at these activated sites. For instance, reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation would be directed primarily to the C2 and C4 positions. The specific outcome often depends on the nature of the electrophile and the reaction conditions. Studies on similar aromatic systems confirm that electrophilic substitution occurs at the most nucleophilic carbon atoms of the ring. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1-Methoxy-9H-xanthene

| Position | Electronic Effect of Methoxy Group | Predicted Reactivity towards Electrophiles |

| C2 | Ortho | Activated |

| C4 | Para | Activated |

| C5, C6, C7, C8 | --- | Normal |

| C9a | Ortho | Activated |

This table is generated based on established principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (NAS) is a reaction pathway that is generally challenging for electron-rich aromatic compounds like this compound. byjus.com This type of reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. byjus.comallen.in

The this compound molecule lacks significant EWGs. The methoxy group is, in fact, an electron-donating group, which deactivates the aromatic ring toward nucleophilic attack. Therefore, direct displacement of a leaving group on the aromatic core by a nucleophile is highly unfavorable under standard NAS conditions. However, such reactions can sometimes be achieved under forcing conditions or through alternative mechanisms, such as those involving organometallic intermediates or benzyne (B1209423) formation. ntu.edu.sg For example, studies on other methoxy arenes have shown that the methoxy group can be displaced in intramolecular reactions or when the ring is activated by other means. ntu.edu.sgelsevierpure.com

The C9 methylene (B1212753) bridge of the 9H-xanthene core is a benzylic position and is particularly susceptible to radical reactions. The stability of the resulting 9-xanthenyl radical facilitates hydrogen atom abstraction. Research has shown that xanthenes, including methoxy-substituted derivatives, can undergo benzylic oxidation at room temperature using hypervalent iodine reagents to form the corresponding xanthones. clockss.org

This process is believed to involve a single-electron transfer (SET) from the electron-rich xanthene to the iodine(III) reagent, generating a xanthene radical cation. Subsequent deprotonation at the C9 position yields a neutral xanthenyl radical, which can then be further oxidized to a cation and trapped by a nucleophile or undergo other radical coupling processes. clockss.org For instance, the reaction of xanthene with a thienyliodonium(III) salt in the presence of an activator like TMSOTf can lead to the formation of a C-C bond at the C9 position. clockss.org

Transformations Involving the Methoxy Group at the 1-Position

The methoxy group itself is a key functional handle that can be transformed, most commonly through cleavage of the ether bond to unmask the corresponding phenol (B47542).

The conversion of the 1-methoxy group to a hydroxyl group is a crucial transformation, often employed in the synthesis of natural products and their analogues. This demethylation is a specific type of ether cleavage. Various reagents are effective for this purpose. Boron trihalides, particularly boron tribromide (BBr₃), are classic and highly effective reagents for cleaving aryl methyl ethers to yield phenols. This reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Other demethylation strategies have been reported for related xanthone (B1684191) structures, including reaction with hydrobromic acid (HBr) in acetic acid or the use of other Lewis acids. mdpi.com The choice of reagent can be critical to avoid unwanted side reactions on the sensitive xanthene core. For example, regioselective demethylation has been a key step in the synthesis of complex xanthone derivatives. nih.govresearchgate.net

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to rt | Lewis acid-assisted nucleophilic attack |

| Hydroiodic Acid (HI) | Heat | Acid-catalyzed Sₙ2 |

| Hydrobromic Acid (HBr) | Acetic acid, heat | Acid-catalyzed Sₙ2 |

| Aluminum Chloride (AlCl₃) | Inert solvent, with a nucleophilic scavenger | Lewis acid catalysis |

This table provides a summary of common methods applicable to the demethylation of this compound.

The cleavage of the aryl-methyl ether bond in this compound is typically achieved under strong acidic conditions, most commonly with hydrohalic acids like HBr and HI. wikipedia.orglibretexts.org The reaction is an acid-catalyzed nucleophilic substitution.

The mechanism involves two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile. For an aryl alkyl ether, the attack occurs exclusively at the less hindered methyl carbon via an Sₙ2 mechanism. libretexts.orgsciencemadness.org This is because nucleophilic attack on the sp²-hybridized aromatic carbon is electronically and sterically disfavored, and the formation of an aryl cation for an Sₙ1 pathway is highly unstable. libretexts.org

The products of this reaction are always the corresponding phenol (1-hydroxy-9H-xanthene) and a methyl halide (e.g., methyl iodide or methyl bromide). The phenol does not react further to form an aryl halide because phenols are generally unreactive in Sₙ2 reactions. libretexts.org

Reactivity at the 9-Position of the Xanthene Scaffold

The C-9 position of the 9H-xanthene scaffold is the most reactive site, primarily due to the benzylic nature of its C-H bonds. This position readily undergoes oxidation and is susceptible to hydride abstraction, forming stable cationic intermediates.

The oxidation of the methylene bridge (-CH2-) at the 9-position to a carbonyl group (C=O) is a fundamental transformation of 9H-xanthenes, yielding the corresponding xanthone (9H-xanthen-9-one) derivative. nih.govclockss.org This reaction is synthetically important as the xanthone scaffold is present in numerous biologically active compounds. nih.govnih.gov A variety of oxidative methods have been developed to achieve this transformation efficiently.

Photocatalysis has emerged as a powerful, green method for this oxidation. nih.gov For instance, methoxy-substituted 9H-xanthenes can be oxidized to the corresponding xanthones in high yields using visible blue light, molecular oxygen as the oxidant, and a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. nih.gov Another photochemical approach uses UV light (380–385 nm) with molecular oxygen as the terminal oxidant, proceeding through a radical chain mechanism.

Classical chemical oxidants are also highly effective. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is used as a key reagent for oxidative ring closure to form the xanthone nucleus from precursors and for the direct oxidation of xanthenes. wits.ac.zawits.ac.za Additionally, hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO), can achieve the benzylic oxidation of xanthenes to xanthones under mild, room-temperature conditions, often in aqueous media. clockss.org The oxidation of a methoxy-substituted xanthene with a PhIO/KBr system proceeds smoothly to give the corresponding xanthone in high yield. clockss.org

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Riboflavin tetraacetate, O₂, blue light | Metal-free, environmentally friendly, high yield. | nih.gov |

| UV-Light Photochemical Oxidation | UV light (380–385 nm), O₂, CH₂Cl₂ | Catalyst-free, proceeds via radical chain mechanism. | |

| Ceric Ammonium Nitrate (CAN) Oxidation | CAN | Key step in forming the xanthone nucleus from precursors. | wits.ac.zawits.ac.za |

| Hypervalent Iodine Oxidation | Iodosobenzene (PhIO), KBr, H₂O | Mild conditions (room temperature), green solvent. | clockss.org |

| DDQ Oxidation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Used in the final step of synthesis for certain xanthene derivatives. | rsc.org |

The 9-position of the xanthene ring can act as a hydride (H⁻) donor, a crucial step in many of its reactions. This process involves the transfer of a hydride from the benzylic C-H bond to a suitable acceptor, generating a highly stable, planar xanthylium cation. clockss.orglookchem.com The stability of this cation is due to the extensive delocalization of the positive charge across the tricyclic system.

Hydride transfer reactions are fundamental in both chemistry and biology. chemistryviews.org The mechanism of this transfer—whether the three elementary steps (electron, proton, electron) occur simultaneously or stepwise—has been a subject of debate. chemistryviews.org Studies on biological systems using time-resolved spectroscopy have provided evidence for a stepwise mechanism. chemistryviews.org

In the context of xanthene chemistry, hydride transfer is often the initial step in oxidative functionalization reactions. For example, in the oxidative amidation of xanthene using (tosylimino)phenyl iodinane, the reaction is believed to involve the generation of a xanthylium cation-tosylamido anion pair via oxidation and subsequent hydride transfer from the xanthene. clockss.org The kinetics of hydride transfer from carbanions to 9-arylxanthylium ions have been studied, highlighting the thermodynamic and mechanistic factors that govern these reactions. lookchem.com

Photochemical Reactivity and Energy Transfer Processes

Xanthene derivatives are well-known for their rich photochemistry and photophysical properties, which are foundational to their use as dyes and fluorescent probes. ontosight.airesearchgate.net The extended π-conjugated system of the dibenzo-γ-pyrone scaffold allows for strong absorption of light in the UV-visible range. researchgate.net

Upon photoexcitation, the molecule is promoted from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the xanthene system, the LUMO has a large coefficient at the C-9 position. rsc.org This electronic redistribution upon excitation induces a strong charge transfer to the C-9 carbon, which significantly facilitates the heterolytic cleavage of a bond and the release of a leaving group attached at this position. rsc.org

This principle is the basis for using xanthene derivatives as photolabile protecting groups (PPGs). A detailed study on (6-hydroxy-3-oxo-3H-xanthen-9-yl)methyl derivatives showed that upon irradiation, a leaving group attached to the 9-position is released from the first excited singlet state with a lifetime on the nanosecond scale. rsc.org

The photochemical reactivity of this compound also includes photo-oxidation. As discussed previously, irradiation with UV or visible light in the presence of oxygen and sometimes a photosensitizer leads to the formation of 1-methoxy-9-oxo-9H-xanthene (1-methoxyxanthone). nih.gov

Redox Chemistry of this compound

The redox chemistry of the this compound scaffold is multifaceted, involving both one-electron and two-electron processes. The molecule's ability to undergo oxidation is central to its reactivity and its potential as an antioxidant. ontosight.airesearchgate.net

The primary redox processes are:

Two-Electron Oxidation: This involves the loss of a hydride ion (H⁻) from the 9-position to form the stable xanthylium cation, as described in the hydride transfer section. clockss.org

One-Electron Oxidation: The xanthene molecule can undergo a single electron transfer (SET) to an appropriate oxidant to form a radical cation. clockss.org This radical cation is a key intermediate in certain functionalization reactions. Hypervalent iodine reagents, for example, can initiate Csp³-H functionalizations of xanthenes through mechanisms based on radical and SET oxidation processes. clockss.org

The redox potential of xanthene derivatives can be tuned by substituents on the aromatic rings. researchgate.net Electron-donating groups, like the methoxy group at the C-1 position, influence the electron density of the π-system and can lower the oxidation potential, making the molecule easier to oxidize. researchgate.net This property is directly related to the antioxidant capacity of these compounds, as their ability to neutralize free radicals often depends on their ease of oxidation. researchgate.net The redox behavior of related xanthene derivatives has been studied using techniques like cyclic voltammetry, which reveals the potentials at which these oxidation and reduction events occur. researchgate.net

Proposed Reaction Mechanisms and Elucidation of Reaction Intermediates

The diverse reactivity of this compound is understood through several proposed reaction mechanisms and the identification of key reactive intermediates.

| Intermediate | Formation | Involved In | Reference |

|---|---|---|---|

| Xanthylium Cation | Two-electron oxidation / Hydride transfer from the 9-position. | Oxidative functionalization, C-H amidation, reactions with nucleophiles. | clockss.orglookchem.com |

| Radical Cation | Single Electron Transfer (SET) from the xanthene ring to an oxidant. | Radical-based Csp³-H functionalizations, photocatalytic oxidation. | science.govclockss.org |

| Excited Singlet State (S₁) | Absorption of UV-visible light. | Photochemical release of leaving groups from the 9-position. | rsc.org |

| Xanthenyl Radical | Hydrogen abstraction from the 9-position. | Radical chain mechanisms, such as in photochemical oxidation. |

In oxidation reactions , the mechanism can proceed via hydride transfer to form the xanthylium cation, which is then trapped by a nucleophile (like water) to eventually form the xanthone. clockss.org Alternatively, photocatalytic oxidations may proceed via a radical chain mechanism, initiated by hydrogen abstraction from the 9-position to form a xanthenyl radical.

For photochemical reactions , the mechanism involves the absorption of a photon to create an excited state (S₁). For photolabile derivatives, this excited state has significant charge transfer character to the C-9 position, weakening the bond to a leaving group and causing its heterolytic release. rsc.org The resulting intermediate is a xanthylium cation, which is then quenched by the solvent. rsc.org

In C-H functionalization reactions promoted by hypervalent iodine reagents, both radical and SET mechanisms are proposed. clockss.org The SET pathway involves the formation of a radical cation intermediate, while other pathways may involve the direct transfer of a hydride to the oxidant. clockss.org

Finally, nucleophilic aromatic substitution at the methoxy-substituted position is proposed to occur via a concerted mechanism in some cases or through the formation of a cation radical intermediate under photoredox conditions. science.govntu.edu.sg

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetic and thermodynamic parameters of chemical reactions provide crucial insights into the reactivity, stability, and mechanistic pathways of a compound. For this compound, a comprehensive understanding of these aspects is essential for predicting its behavior in various chemical transformations. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its kinetic and thermodynamic profile based on the well-established principles of physical organic chemistry and studies on related xanthene derivatives.

The reactivity of the 9H-xanthene core is largely centered around the benzylic C9-H bond and the aromatic rings. The introduction of a methoxy group at the 1-position is expected to significantly influence the electronic properties of the xanthene system, thereby affecting reaction rates and equilibria.

Electronic Influence of the 1-Methoxy Group

Kinetic vs. Thermodynamic Control

In many reactions, the competition between kinetic and thermodynamic control determines the final product distribution.

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed fastest (the kinetic product). This product is derived from the transition state with the lowest activation energy.

Thermodynamic Control: At higher temperatures or under conditions that allow for equilibrium to be established, the major product is the most stable one (the thermodynamic product). This product resides at a lower energy level.

For reactions involving this compound, such as electrophilic addition or substitution, the initial site of attack by an electrophile might be governed by kinetic factors, leading to a product that can potentially rearrange to a more thermodynamically stable isomer.

Table 1: Conceptual Comparison of Kinetic and Thermodynamic Products

| Feature | Kinetic Product | Thermodynamic Product |

| Formation Rate | Faster | Slower |

| Activation Energy | Lower | Higher |

| Product Stability | Less Stable | More Stable |

| Governing Conditions | Lower Temperatures, Irreversible Reactions | Higher Temperatures, Reversible Reactions |

Reactions at the C9 Position

The C9 position of 9H-xanthene is benzylic and susceptible to reactions such as oxidation and deprotonation. The stability of any intermediate formed at this position, such as a radical or a carbanion, will influence the kinetics of the reaction. The 1-methoxy group, while not directly attached to the C9 carbon, can exert an electronic influence through the fused ring system.

In oxidation reactions, for instance, the formation of a xanthyl radical or cation at the C9 position is a key step. The rate of this step would be influenced by the ability of the aromatic system to stabilize the intermediate. Electron-donating groups like the methoxy group can stabilize a positive charge through resonance, which could potentially accelerate reactions proceeding through a cationic intermediate.

Thermodynamic Parameters

The key thermodynamic parameters for a reaction are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These are related by the equation:

ΔG = ΔH - TΔS

Table 2: Key Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Description | Implication for this compound Reactions |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Influenced by the electronic effects of the methoxy group; expected to be different from unsubstituted 9H-xanthene. |

| Activation Energy | E_a | The minimum energy required for a reaction to occur. | The electron-donating nature of the methoxy group may lower the activation energy for certain electrophilic reactions. |

| Equilibrium Constant | K_eq | The ratio of the concentrations of products to reactants at equilibrium. | Reflects the relative stability of products and reactants, which is influenced by the methoxy substituent. |

| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction. |

| Enthalpy | ΔH | The heat absorbed or released during a reaction at constant pressure. | Changes in bond energies and molecular stability due to the methoxy group will affect this value. |

| Entropy | ΔS | A measure of the disorder or randomness of a system. | Dependent on the change in the number of molecules and their freedom of motion during a reaction. |

While specific quantitative data for the kinetics and thermodynamics of reactions involving this compound are sparse, the fundamental principles of organic chemistry allow for a qualitative prediction of its reactivity. The electron-donating methoxy group is expected to enhance the rate of electrophilic aromatic substitution and influence the stability of intermediates and products, thereby shaping the kinetic and thermodynamic landscape of its chemical transformations. Further experimental and computational studies are necessary to provide precise quantitative data for this compound.

Derivatization Strategies and Functionalization of 1 Methoxy 9h Xanthene

Synthesis of Analogues with Varied Substituents on the Xanthene Ring System

The synthesis of analogues of 1-methoxy-9H-xanthene with a variety of substituents on the xanthene core allows for the fine-tuning of its physicochemical and biological properties. A common precursor for these syntheses is the corresponding xanthone (B1684191) (9-oxo-9H-xanthene), which can be accessed through methods like the Ullmann condensation followed by intramolecular electrophilic cyclization or Friedel-Crafts acylation. mdpi.com

For instance, starting from 1-hydroxyxanthone (B191526), methylation followed by oxidation can yield 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid. mdpi.com The xanthone core itself can be constructed from diaryl ether intermediates, which are then cyclized. mdpi.com This approach allows for the introduction of substituents on either of the benzene (B151609) rings prior to cyclization, leading to a diverse array of substituted xanthones that can subsequently be converted to their this compound counterparts.

A multi-step synthesis starting from 1,2,3-trimethoxybenzene (B147658) and 2-methoxybenzoyl chloride via a Friedel-Crafts acylation leads to a (2-hydroxy-3,4-dimethoxyphenyl)(2-methoxyphenyl)methanone intermediate. nih.gov Subsequent intramolecular nucleophilic aromatic substitution and regioselective demethylation, followed by methylation, can produce 3,4-dimethoxy-9-oxo-9H-xanthene derivatives. nih.gov These can then be further functionalized. For example, a Duff formylation can introduce a formyl group at the C-1 position. nih.gov

The following table provides examples of synthesized this compound analogues and their precursors:

| Precursor | Reagents and Conditions | Resulting Analogue | Reference |

| 1-Hydroxyxanthone | Methylation, NaBrO oxidation | 1-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid | mdpi.com |

| 1,2,3-Trimethoxybenzene and 2-methoxybenzoyl chloride | Friedel-Crafts acylation, cyclization, demethylation, methylation | 3,4-Dimethoxy-9-oxo-9H-xanthene | nih.gov |

| 4-Hydroxy-3-methoxy-9H-xanthen-9-one | Duff formylation, methylation | 3,4-Dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | nih.gov |

| 3,4-Dimethoxy-1-methyl-9H-xanthen-9-one | N-bromosuccinimide, dibenzoyl peroxide | 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | nih.gov |

Introduction of Diverse Functional Groups via Directed Functionalization (e.g., Ortho-Metalation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including the this compound system. wikipedia.orgchem-station.com The methoxy (B1213986) group at the C-1 position can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position (C-2) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgorganic-chemistry.org

The general principle involves the coordination of the lithium atom to the oxygen of the methoxy group, which increases the acidity of the ortho-protons, leading to selective deprotonation. chem-station.comuwindsor.ca This method avoids the formation of isomeric mixtures often seen in classical electrophilic aromatic substitution reactions. wikipedia.org

Examples of functional groups that can be introduced via DoM include:

Halogens: Reaction with electrophilic halogen sources like hexachloroethane (B51795) or N-bromosuccinimide.

Carbonyl groups: Quenching the aryllithium with carbon dioxide (to form a carboxylic acid) or an appropriate aldehyde or ketone.

Silyl (B83357) and Boryl groups: Reaction with silyl halides or boronic esters, which can then be used in cross-coupling reactions.

The efficiency of DoM can be influenced by the solvent, temperature, and the specific organolithium reagent used. uwindsor.ca While the methoxy group is a moderately effective DMG, stronger directing groups like amides or sulfonamides can also be employed if present on the xanthene scaffold. organic-chemistry.org

Modifications at the 9-Position for Diverse Chemical Scaffolds (e.g., Spiro compounds)

The 9-position of the this compound core is a key site for chemical modification, allowing for the creation of diverse molecular scaffolds, including spiro compounds. researchgate.net The presence of different substituents at this position significantly influences the physical, chemical, and biological properties of the resulting molecules. researchgate.net

One common strategy to introduce functionality at the 9-position is through the corresponding 9-xanthenone. The carbonyl group can react with organometallic reagents, such as Grignard or organolithium reagents, to yield 9-substituted-9-hydroxyxanthenes (xanthydrols). nih.gov For example, the reaction of a 9-xanthenone with an aryl magnesium bromide leads to the formation of a 9-aryl-9-xanthenol. nih.gov These tertiary alcohols can undergo further reactions, such as dehydration, to form the corresponding xanthylium cations, which are often colored and fluorescent. nih.gov

The synthesis of spiro compounds often involves connecting two molecular systems through a common spiro atom, which in this case would be the C-9 of the xanthene. acs.org A synthetic approach to spiro[fluorene-9,9'-xanthene] (B3069175) derivatives, for instance, highlights how such structures can be assembled, often leading to materials with unique photophysical properties. rsc.org While direct spirocyclization onto a pre-formed this compound can be challenging, the construction of the xanthene ring onto a spirocyclic precursor is a viable alternative.

The following table summarizes some modifications at the 9-position:

| Starting Material | Reagents | Product Type | Reference |

| 9-Xanthenone | Aryl magnesium bromide | 9-Aryl-9-xanthenol | nih.gov |

| 9-Hydroxyxanthene | --- | Xanthylium cation (in acidic media) | nih.gov |

| Phenol (B47542) derivative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Spiro-compound | wits.ac.za |

Heterocyclic Annulation onto the this compound Core

Heterocyclic annulation involves the fusion of a new heterocyclic ring onto the existing this compound framework. This strategy can significantly expand the structural diversity and potentially introduce novel biological activities. Acid-catalyzed intramolecular Friedel-Crafts-type reactions are a common method for achieving such annulations. researchgate.net

For example, a suitably functionalized xanthene derivative, possessing a reactive side chain, can undergo intramolecular cyclization to form a new ring. The specific outcome of the reaction, including the size and type of the new heterocyclic ring, depends on the nature of the side chain and the reaction conditions employed.

A notable example is the synthesis of benzo[c]xanthene derivatives. Treatment of a (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone with ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of a 12a-methoxy-5H-benzo[c]xanthene-5,7(12aH)-dione. wits.ac.za This demonstrates how an oxidative cyclization can be used to build a more complex, annulated system from a xanthone-like precursor.

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is a critical aspect of the derivatization of the this compound scaffold, given the presence of multiple reactive sites. The methoxy group at C-1 directs electrophilic substitution primarily to the ortho (C-2) and para (C-4) positions. However, as discussed, directed ortho-metalation can selectively functionalize the C-2 position. wikipedia.org

In reactions involving multiple functional groups, chemoselectivity becomes paramount. For instance, when functionalizing a this compound derivative that also contains other reactive groups, such as hydroxyl or carboxyl groups, protecting group strategies may be necessary to ensure that the desired transformation occurs at the intended site.

The regioselectivity of reactions can also be controlled by the choice of reagents and reaction conditions. For example, in the functionalization of amines, the use of certain copper-based catalysts has been shown to achieve selective C-C bond cleavage with excellent regioselectivity, a principle that could be applied to appropriately substituted xanthene derivatives. nih.gov Similarly, late-stage functionalization techniques, including electrochemical methods, are being developed to provide high chemo- and regioselectivity in the modification of complex molecules. acs.org These methods offer the potential for precise modification of the this compound core, even in the presence of sensitive functional groups. acs.org

Theoretical and Computational Chemistry of 1 Methoxy 9h Xanthene

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. goums.ac.irsemanticscholar.orgnih.govresearchgate.net It is widely employed to predict various molecular properties of xanthene derivatives. goums.ac.irsemanticscholar.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are fundamental to finding the most stable three-dimensional arrangement of atoms in a molecule. semanticscholar.org For xanthene derivatives, DFT methods, particularly with the B3LYP functional, have been shown to provide optimized geometries with negligible differences in bond lengths and angles compared to experimental data from X-ray crystallography. goums.ac.ir The central ring of the xanthene core in related derivatives often adopts a shallow boat conformation, while the outer rings can have a twisted boat conformation. researchgate.net

In a related compound, 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, the xanthene system and the methoxyphenyl ring are nearly orthogonal to each other. iucr.org The methoxy (B1213986) group attached to the phenyl ring in this compound lies close to the plane of the ring. iucr.org Similarly, in (E)-2-methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene, the methoxy group is almost coplanar with the attached benzene (B151609) ring. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO, Electron Density)

The electronic properties of a molecule are crucial for understanding its reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity. irjweb.com

For xanthene derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. goums.ac.ir In one study on a xanthene derivative, the HOMO was found to be delocalized over the aromatic part of the molecule with a significant contribution from the oxygen atoms. goums.ac.ir The HOMO-LUMO energy gap for a xanthene derivative was calculated to be 4.48 eV in the vacuum phase and 4.52 eV in ethanol (B145695). goums.ac.ir

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Xanthene Derivative goums.ac.ir

| Property | Value (Vacuum) | Value (Ethanol) |

| HOMO Energy (eV) | -5.92 | -5.80 |

| LUMO Energy (eV) | -1.44 | -1.28 |

| Energy Gap (eV) | 4.48 | 4.52 |

Note: Data is for a related xanthene derivative, not 1-methoxy-9H-xanthene itself, but illustrates the application of these calculations.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. goums.ac.irsemanticscholar.orgresearchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate nuclear magnetic resonance (NMR) chemical shifts. scielo.org.zanih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for xanthene derivatives have shown good agreement with experimental data. semanticscholar.org For instance, in a related compound, the calculated chemical shifts for methoxy group carbons were in good agreement with the experimental values. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. goums.ac.irscielo.org.za The calculated absorption spectra for xanthene derivatives have been shown to be in good agreement with experimental spectra, though some deviations can occur due to solvent effects and limitations of the computational model. goums.ac.ir

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. goums.ac.ir The calculated vibrational wavenumbers for xanthene derivatives have shown good correlation with experimental FT-IR spectra. goums.ac.irsemanticscholar.org For example, the characteristic asymmetric and symmetric stretching vibrations of methoxy groups have been successfully predicted. scielo.org.za

Chemical Reactivity Descriptors (e.g., MEP maps, ELF, LOL)

Several computational tools are used to describe and predict the chemical reactivity of molecules. semanticscholar.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps illustrate the charge distribution within a molecule and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.netmdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide insights into electron delocalization and bonding within a molecule. semanticscholar.orgresearchgate.net These methods help to visualize and quantify the regions of space where electrons are localized, either in bonds or as lone pairs.

Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from HOMO and LUMO energies to further quantify the reactivity of a molecule. srce.hr

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states and mapping out reaction pathways. goums.ac.irsemanticscholar.orgnih.gov A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. github.io DFT calculations are commonly used to locate and characterize these transition states. By calculating the energies of reactants, products, and transition states, the activation energy of a reaction can be determined, providing insight into the reaction kinetics. While specific studies on the reaction pathways of this compound were not found, the methodology is broadly applied in organic chemistry to understand reaction mechanisms. github.io

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its activity or properties. elsevierpure.com While QSAR is most famously used in drug discovery for biological activities, acs.orgdovepress.comresearchgate.netinnovareacademics.in the same principles can be applied to predict non-biological properties relevant to material science, such as fluorescence, dye efficiency, or stability. elsevierpure.com

Currently, specific QSAR studies detailing the non-biological applications of this compound are not available in the reviewed scientific literature. However, a hypothetical QSAR study for non-biological applications would follow a structured approach:

Dataset Compilation: A series of xanthene derivatives with varying substituents, including this compound, would be synthesized or selected. A specific non-biological property, for instance, fluorescence quantum yield or thermal stability, would be experimentally measured for each compound in the series.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure and electronic properties, such as topological, steric, and electronic parameters. elsevierpure.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be employed to build a mathematical model that links the calculated descriptors (independent variables) to the measured property (dependent variable). dovepress.comresearchgate.net

Validation and Prediction: The resulting QSAR model's statistical significance and predictive power would be rigorously validated. A robust model could then be used to predict the properties of new, unsynthesized xanthene derivatives, guiding the design of compounds with enhanced performance for specific material applications.

For the xanthene class of compounds, such studies have been instrumental in understanding structure-activity relationships for various biological targets, researchgate.netresearchgate.netfrontiersin.org but the extension to materials science applications remains a developing field.

Computational Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, telecommunications, and high-resolution imaging. researchgate.net Organic molecules, particularly those with donor-π-acceptor frameworks, are of significant interest for their potential NLO properties. nih.gov Computational chemistry, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting and understanding the NLO response of molecules. nih.govresearchgate.netgoums.ac.ir

A computational analysis of the NLO properties of this compound, while not specifically documented, would involve the calculation of several key parameters. The methoxy group (-OCH₃) is an electron-donating group, which can enhance NLO properties when part of a conjugated system. The xanthene core provides the rigid, π-conjugated framework.

The primary NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second and third-order NLO response, respectively. acrhem.orgnih.gov The theoretical investigation would include:

Geometry Optimization: The 3D structure of this compound would be optimized to find its most stable energetic conformation.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. A smaller HOMO-LUMO energy gap is often associated with higher molecular polarizability and a greater NLO response. nih.govnih.govacs.org

Calculation of Polarizability and Hyperpolarizability: The static and dynamic linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) would be computed. acrhem.orgnih.gov These values indicate the molecule's ability to distort its electron cloud in the presence of an external electric field.

The results would typically be presented in a data table comparing the calculated values to a standard reference material like urea (B33335) or para-nitroaniline to gauge its potential as an NLO material. nih.govacrhem.org

Advanced Research Applications of 1 Methoxy 9h Xanthene and Its Derivatives Non Clinical

Applications in Materials Science

Xanthene derivatives have emerged as versatile building blocks in the development of advanced organic materials. Their applications span across organic electronics, sensing, and photovoltaics, where their distinct properties are harnessed to achieve specific functionalities.

In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), derivatives of xanthene have shown significant promise as hole-transporting materials (HTMs). scispace.comresearchgate.netresearchgate.net An efficient HTM must possess high hole mobility and suitable energy levels to facilitate the injection and transport of holes from the anode to the emissive layer. researchgate.net Xanthene derivatives, such as those based on 14-aryl-14H-dibenzo[a,j]xanthene and spiro[fluorene-9,9'-xanthene] (B3069175), have been synthesized and demonstrated to exhibit excellent hole-transporting characteristics and thermal stability. researchgate.netresearchgate.net

Research has shown that OLEDs incorporating xanthene-based HTMs can exhibit high performance, sometimes surpassing devices fabricated with standard materials like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). researchgate.netresearchgate.net For instance, a device using a spiro[fluorene-9,9'-xanthene] derivative (SFX-Cr2) as the hole transport layer achieved a maximum current efficiency of 55.8 cd/A and a maximum external quantum efficiency of 16.3%. researchgate.net The rigid and spirocyclic nature of some of these derivatives contributes to high glass transition temperatures and stable amorphous morphologies, which are crucial for the longevity and efficiency of OLED devices.

Interactive Table: Performance of OLEDs with Xanthene-Based Hole-Transporting Materials

| Xanthene Derivative | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| 14-aryl-14H-dibenzo[a,j]xanthene (XD series) | ITO/HTL/Alq3/Al | High performance and durability compared to α-NPD | Not Specified | Not Specified |

| DPA-SFXBu | ITO/HTL/Alq3/Al | Higher than NPB-based device | 2.31 | Not Specified |

| SFX-Cr2 | Not Specified | 55.8 | 46.6 | 16.3 |

The inherent fluorescence of the xanthene core makes its derivatives, such as fluorescein (B123965) and rhodamine, ideal candidates for the development of fluorescent probes and chemosensors. scispace.comresearchgate.netnih.govnih.govmdpi.com These sensors are designed to detect a wide range of analytes, including metal ions, reactive oxygen species, and biomolecules, with high sensitivity and selectivity. scispace.comresearchgate.netnih.gov The sensing mechanism often relies on a change in the fluorescence properties of the xanthene dye upon interaction with the target analyte. researchgate.net This can involve processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). researchgate.net

A common design strategy involves the spirocyclization of the xanthene structure. In the closed, spirocyclic form, the molecule is typically colorless and non-fluorescent. Upon reaction with a specific analyte, the ring opens, restoring the conjugated π-system of the xanthene dye and leading to a "turn-on" of fluorescence or a color change. nih.gov For example, a rhodamine chromene-based probe has been developed to monitor intracellular Cu²⁺ levels, exhibiting a significant fluorescence enhancement upon binding to the ion. scispace.com Another near-infrared (NIR) fluorescent probe, XM-Glu, was designed for the detection of γ-glutamyl transpeptidase (GGT), a cancer biomarker, with a low detection limit of 0.067 mU mL⁻¹. nih.gov

Interactive Table: Examples of Xanthene-Based Fluorescent Probes

| Xanthene Derivative Type | Analyte | Detection Limit | Key Feature |

| Rhodamine chromene-based | Cu²⁺ | 4.5 x 10⁻⁸ M | High sensitivity and selectivity in physiological conditions. scispace.com |

| Rhodamine B hydrazide | Hg²⁺ | Not Specified | "Turn-on" fluorescent response. |

| XM-Glu (NIR probe) | γ-glutamyl transpeptidase (GGT) | 0.067 mU mL⁻¹ | NIR emission for in vivo imaging. nih.gov |

| Reduced Rhodol | Nitroreductase | Not Specified | "Turn-on" fluorescence upon enzymatic reaction. mdpi.com |

Xanthene dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. researchgate.net In a DSSC, the dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), initiating the generation of a photocurrent. researchgate.net The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the dye, including its absorption spectrum, energy levels of the ground and excited states, and its ability to bind to the semiconductor surface.

Dyes such as Eosin Y, Eosin B, and Mercurochrome have been shown to efficiently sensitize ZnO nanoparticles, leading to solar cell efficiencies that are competitive with those achieved using standard ruthenium-based dyes like N719. researchgate.net The use of these organic dyes presents a cost-effective and versatile alternative for the fabrication of DSSCs. researchgate.net Research has also explored the use of xanthene derivatives in thin-film composite materials for photovoltaic applications.

Interactive Table: Performance of DSSCs with Xanthene Dye Sensitizers on ZnO

| Xanthene Dye | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor | Efficiency (%) |

| Eosin Y | ~0.55 | ~6.0 | ~0.55 | ~1.8 |

| Eosin B | ~0.55 | ~5.5 | ~0.55 | ~1.6 |

| Mercurochrome | ~0.50 | ~4.5 | ~0.50 | ~1.1 |

| N719 (Reference) | ~0.60 | ~5.0 | ~0.60 | ~1.8 |

Data is approximate and based on graphical representations in the source material. researchgate.net Performance is dependent on cell fabrication parameters.

The vibrant colors and strong fluorescence of xanthene derivatives are a direct result of their electronic structure, making them a fascinating subject for the study of chromophores. icrc.ac.irchemrxiv.org The core xanthene structure contains an extended π-conjugated system which is responsible for the absorption of light in the visible region of the electromagnetic spectrum. chemrxiv.org The specific color and photophysical properties, such as absorption and emission maxima, quantum yield, and Stokes shift, can be finely tuned by chemical modifications to the xanthene backbone. icrc.ac.ir

For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the aromatic rings can alter the energy levels of the molecular orbitals, leading to a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption and emission spectra. icrc.ac.ir The photophysical properties of a novel xanthene-based bi-functional reactive dye were shown to be solvent-dependent, exhibiting a positive solvatochromism effect. icrc.ac.ir Its absorption and emission wavelengths ranged from 465-490 nm and 498-538 nm, respectively, with a quantum yield varying between 0.04 and 0.66 in different solvents. icrc.ac.ir This tunability makes xanthene dyes not only useful as colorants but also as model systems for understanding structure-property relationships in organic chromophores.

Role in Catalysis and Organocatalysis

The rigid scaffold of the xanthene backbone has been ingeniously utilized in the design of ligands for transition metal-catalyzed reactions. These ligands can impose specific geometries on the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.

Diphosphine ligands based on a rigid heterocyclic xanthene backbone, such as Xantphos, have had a significant impact on the field of homogeneous catalysis. acs.org The "bite angle," defined as the P-Metal-P angle, is a crucial parameter in determining the outcome of many catalytic reactions. The xanthene framework constrains this angle to be much larger than in ligands with more flexible backbones. acs.org This wide bite angle can stabilize certain reactive intermediates and influence the regioselectivity and stereoselectivity of a reaction. acs.org

Xantphos and its derivatives have been successfully applied in a variety of metal-catalyzed reactions, including hydroformylation, palladium-catalyzed cross-coupling reactions, and hydrocyanation. acs.org The rigid backbone not only enforces a specific coordination geometry but also enhances the stability of the catalyst. acs.org Modifications to the xanthene backbone, for instance, at the 9-position, allow for the fine-tuning of the ligand's steric and electronic properties, enabling the development of highly active and selective catalysts for specific transformations. acs.org For example, in the hydroformylation of 1-octene, a rhodium catalyst with a modified Xantphos-type ligand demonstrated excellent immobilization and recyclability with no loss in activity or selectivity over seven cycles. researchgate.net

Interactive Table: Applications of Xanthene-Based Ligands in Catalysis

| Ligand | Metal | Reaction Type | Key Finding |

| Xantphos | Rhodium | Hydroformylation | High regioselectivity for the linear aldehyde. acs.org |

| Xantphos | Palladium | Cross-coupling | Enhanced catalyst stability and activity. |

| Phenoxaphosphino-modified Xantphos | Rhodium | Hydroformylation of 1-octene | Excellent catalyst immobilization and recyclability. researchgate.net |

| Xanthene-based bis(silyl) chelate | Iridium | C(sp³)–H deuteration | Regio- and stereoselective deuteration of tricyclohexylphosphine. |

Organocatalytic Applications (e.g., Oxidative Couplings)

The xanthene core, including methoxy-substituted variants, is a key reactant in the development of new synthetic methodologies, particularly in C-H functionalization and oxidative coupling reactions. These methods are pivotal in organic synthesis for constructing complex molecules from simpler, readily available starting materials.

Research has demonstrated efficient strategies for the direct incorporation of functional groups onto the xanthene moiety. One such approach involves a metal-free, radical-radical cross-coupling reaction between xanthenes and sulfonyl hydrazides. researchgate.net This process yields xanthen-9-sulfone derivatives in good to excellent yields and is compatible with a wide range of functional groups on both reactants. researchgate.net In these studies, derivatives such as 3-methoxy-9H-xanthene have been shown to produce moderate yields, highlighting the influence of substituents on reaction efficiency. researchgate.net

Another significant application is the C-C bond formation through the oxidative coupling of xanthenes with other molecules, such as enaminones. researchgate.net Mediated by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), this reaction allows for the synthesis of diverse 9H-xanthene-9-ylidene aldehydes. researchgate.net These organocatalytic strategies are central to modern synthetic chemistry, enabling the construction of carbon-carbon and carbon-heteroatom bonds in a highly atom-efficient manner. researchgate.netresearchgate.net

| Reaction Type | Xanthene Derivative Example | Reagent/Catalyst | Product Class | Significance |

|---|---|---|---|---|

| Radical-Radical Cross-Coupling | 3-Methoxy-9H-xanthene | TBHP (tert-Butyl hydroperoxide) | Xanthen-9-sulfones | Metal-free synthesis of functionalized sulfones. researchgate.net |

| Oxidative C-C Coupling | 9H-Xanthene | CAN (Ceric ammonium nitrate) | 9H-Xanthene-9-ylidene aldehydes | Direct C(sp³)–H functionalization for C-C bond formation. researchgate.net |

Biochemical Tool Development (Focus on Mechanistic Studies, Not Drug Development)

The inherent photophysical properties and rigid structure of the xanthene ring system make it an excellent platform for developing specialized tools to investigate biological processes at a molecular level.

The xanthene scaffold is the core of many fluorescent dyes used in biological imaging. nih.gov Its derivatives are engineered to create probes that can rapidly stain and visualize cellular structures in living cells. Researchers have synthesized xanthene dyes that exhibit deep-red and near-infrared (NIR) emissions, which are highly desirable for bioimaging due to deeper tissue penetration and reduced autofluorescence. nih.gov

These probes are often designed for high selectivity toward specific enzymes or biomolecules. For instance, a xanthene-based fluorescent probe was developed for the quantitative detection of tyrosinase, an enzyme whose activity is crucial for understanding certain physiological and pathological conditions. researchgate.net Such tools are instrumental in monitoring enzyme activity in real-time within cellular systems, providing insights into metabolic pathways and disease diagnostics from a purely investigative standpoint. researchgate.net

| Probe Characteristic | Application | Advantage |

|---|---|---|

| Deep-Red and NIR Emission | Live cell imaging of A549 and HeLa cells. nih.gov | Low cellular toxicity, high fluorescence quantum yields, and good photostability. nih.gov |

| High Quantum Yield and Selectivity | Specific detection and imaging of tyrosinase in cells. researchgate.net | Enables quantitative analysis of enzyme activity in biological systems. researchgate.net |

Derivatives of the xanthene and its oxidized form, xanthone (B1684191), are widely used in academic research to study enzyme kinetics and inhibition mechanisms. A key target of such studies is α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can delay carbohydrate digestion, which is a critical mechanism for controlling postprandial hyperglycemia. nih.govjbums.org

Natural and synthetic xanthone derivatives, including those with methoxy (B1213986) groups, have been shown to inhibit α-glucosidase. sciopen.com Kinetic analyses of these inhibitors help elucidate the nature of their interaction with the enzyme's active site. Studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or a mixed type by analyzing changes in kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis constant). nih.govjbums.org For example, kinetic analysis of inhibitors from Cornus capitata revealed a competitive type of inhibition, where the inhibitor competes with the substrate for the enzyme's active site. nih.gov This research is fundamental to understanding enzyme-ligand interactions and provides a basis for the rational design of new molecular tools for biochemical research.

| Inhibitor Source/Type | Target Enzyme | Inhibition Type (Example) | Kinetic Parameters Studied |

|---|---|---|---|

| Xanthone Glycosides | α-Glucosidase | Competitive, Non-competitive, Mixed. jbums.orgsciopen.com | IC₅₀, Kᵢ, Vmax, Km. nih.gov |

| Methanolic Plant Extracts (containing xanthones) | α-Glucosidase | Competitive. nih.gov | Binding Energy (in silico docking). nih.gov |

Environmental Remediation Applications (e.g., Photocatalytic Degradation Studies)

The environmental fate of complex organic molecules like 1-Methoxy-9H-xanthene is an important area of study. Photocatalytic degradation is an advanced oxidation process that has emerged as an effective technique for breaking down persistent organic pollutants in water into less harmful substances. researchgate.netresearchgate.net

This process typically employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which becomes activated upon absorbing light. researchgate.netgreensusmater.com This activation generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.gov These radicals attack the organic pollutant molecules, leading to the cleavage of chemical bonds and the eventual mineralization of the compound into carbon dioxide, water, and inorganic ions. researchgate.netnih.gov

Studies on the photocatalytic degradation of xanthene-based dyes and related structures are crucial for developing effective wastewater treatment technologies. The efficiency of the degradation process depends on factors such as the type of catalyst, the structure of the organic molecule, and reaction conditions. researchgate.net Understanding these mechanisms allows for the design of sustainable solutions for mitigating organic pollution. greensusmater.com

| Component | Role in Degradation Process | Example |

|---|---|---|

| Photocatalyst | Generates reactive oxygen species upon light irradiation. researchgate.net | Titanium dioxide (TiO₂), Zinc oxide (ZnO). researchgate.netgreensusmater.com |

| Reactive Species | Oxidizes and breaks down organic pollutant molecules. nih.gov | Hydroxyl radicals (•OH), Superoxide radicals (O₂•⁻). researchgate.net |

| Target Pollutant | Complex organic molecule to be degraded. | Xanthene-based dyes, pharmaceuticals, pesticides. researchgate.net |

| End Products | Harmless substances resulting from complete mineralization. | CO₂, H₂O, inorganic ions. researchgate.net |

Future Perspectives and Emerging Research Directions for 1 Methoxy 9h Xanthene

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing xanthene derivatives often involve harsh conditions, toxic reagents, and significant solvent waste. thieme-connect.de The future of 1-Methoxy-9H-xanthene synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. thieme-connect.denih.gov Emerging research directions focus on several key areas:

Alternative Energy Sources: Methodologies employing ultrasound and light irradiation are gaining traction. thieme-connect.de Ultrasound-assisted synthesis, for instance, can offer higher yields, faster reaction rates, and improved selectivity under milder conditions compared to conventional heating. unito.itnih.gov

Eco-Friendly Catalysts: There is a growing emphasis on replacing strong protic acids with reusable, heterogeneous catalysts. mdpi.com Novel catalysts such as sulfonated fructose, indium sulfide (B99878) (In₂S₃) nanoparticles, and nano-catalysts like Au/NiAlTi layered double hydroxides are being explored for xanthene synthesis. journaljpri.comtandfonline.comresearchgate.net These catalysts often allow for solvent-free conditions, reducing the generation of hazardous waste. mdpi.comtandfonline.com

Atom Economy and Multicomponent Reactions (MCRs): One-pot, multicomponent reactions are being developed to construct complex xanthene derivatives efficiently. mdpi.com These reactions improve atom economy by incorporating multiple starting materials into the final product in a single step, minimizing by-products.

Future work will likely focus on adapting these sustainable methods for the regioselective synthesis of this compound and its derivatives, overcoming the challenges posed by traditional, less environmentally friendly protocols. thieme-connect.de

| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |

| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, milder conditions. unito.it | ZrCl₄ in ethanol (B145695). nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, solvent-free conditions, easier product purification. mdpi.com | Indium Sulfide (In₂S₃) nanoparticles. tandfonline.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. mdpi.com | DABCO/Amberlyst-15 under solventless conditions. mdpi.com |

Exploration of Unconventional Reactivity and Transformations of the Methoxy-Xanthene System

Beyond established synthetic routes, future research will delve into the novel reactivity of the this compound system. The interplay between the electron-donating methoxy (B1213986) group and the reactive sites of the xanthene core—particularly the C9 methylene (B1212753) bridge—opens avenues for new chemical transformations.

One promising area is the functionalization of the C9 position . The protons at this position are known to be acidic and can be abstracted to form a xanthenyl anion, which can then react with various electrophiles. Future work could explore photocatalytic or electrochemical methods to achieve C-H activation at this site, enabling the introduction of new functional groups without pre-functionalization.

Furthermore, the methoxy group itself could be a site for unconventional reactions. Research on other aromatic systems has shown that methoxy groups can undergo unusual radical ipso-substitution reactions , where the methoxy group is replaced by another functional group. rsc.org Investigating similar transformations in the this compound core could lead to novel derivatives that are inaccessible through traditional methods. Additionally, the photochemistry of the xanthene core, which can lead to degradation and the release of small molecules like carbon monoxide upon irradiation, presents another area of unconventional reactivity that could be harnessed or controlled for specific applications. chemrxiv.org

Integration into Advanced Materials and Nanosystems

The inherent photophysical properties of the xanthene core make it a prime candidate for advanced materials. mdpi.com The 1-methoxy substituent can be used to fine-tune these properties, enhancing fluorescence quantum yields and shifting absorption/emission wavelengths. rsc.org

Future applications for this compound derivatives in materials science include:

Organic Electronics: Xanthene derivatives are used in electro-optical devices. unito.it The electron-donating nature of the methoxy group could be exploited to design new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: Xanthenes are valued as fluorescent materials for applications like pH sensors. mdpi.com The 1-methoxy group can modulate the electronic structure of the xanthene core, potentially leading to probes with enhanced sensitivity and selectivity for specific analytes or biological environments.

Nanomedicine and Phototheranostics: Xanthene derivatives are being investigated for photodynamic therapy (PDT) and as near-infrared (NIR) imaging agents. rsc.orgnih.govrsc.org By incorporating this compound into nanostructured lipid carriers or other nanoparticles, its delivery and efficacy as a photosensitizer could be improved, potentially reducing toxicity to healthy cells. nih.gov

The strategic design of these materials will focus on extending the conjugated backbone and programming the electronic properties to achieve desired performance, particularly for operation in the near-infrared window, which is crucial for deep-tissue biological imaging. rsc.org

Computational Design and Prediction of New this compound Analogues with Tunable Properties

Computational chemistry, particularly (time-dependent) density functional theory (TD-DFT), is becoming an indispensable tool for the rational design of new functional molecules. nih.govresearchgate.net This in silico approach allows researchers to predict the geometric and electronic properties of hypothetical molecules before undertaking their synthesis, saving significant time and resources. researchgate.net

For this compound, computational methods can be used to:

Predict Photophysical Properties: Systematically model how the addition of various electron-donating or electron-withdrawing groups at other positions on the xanthene scaffold will affect the absorption and emission spectra. nih.govresearchgate.net This is crucial for designing new dyes that operate in specific regions, such as the NIR-II window for bioimaging. nih.gov

Analyze Molecular Orbitals: Investigate the frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential surfaces to understand the electronic structure and reactivity of new analogues. researchgate.netmdpi.com This information can guide the design of molecules for applications in organic electronics.

Simulate Interactions: Model the interaction of designed analogues with biological targets or surfaces, which is relevant for developing new corrosion inhibitors or therapeutic agents. mdpi.com

The table below illustrates a hypothetical computational screening of this compound analogues, predicting how an additional substituent might tune their properties.

| Compound | Additional Substituent (Position) | Predicted Max Emission (nm) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

| Parent | 1-OCH₃ | ~450 | 4.1 | Base Scaffold |

| Analogue A | 1-OCH₃, 7-NO₂ | ~550 | 3.5 | Fluorescent Probe |

| Analogue B | 1-OCH₃, 6-N(CH₃)₂ | ~510 | 3.8 | OLED Material |

| Analogue C | 1-OCH₃, 3,6-dicyano | ~620 | 3.1 | Far-Red Emitter |

Note: Data are hypothetical and for illustrative purposes.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique properties of the this compound scaffold position it at the intersection of chemical biology and materials science. Future research will increasingly be interdisciplinary, combining sustainable synthesis, computational design, and advanced characterization to create novel functional systems.